An In-depth Technical Guide to Butylated Hydroxytoluene (BHT)
An In-depth Technical Guide to Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant.
Chemical Structure and Nomenclature
Butylated Hydroxytoluene (BHT) is a lipophilic organic compound, chemically classified as a derivative of phenol.[1] Its structure is characterized by a phenol ring with two tert-butyl groups at positions 2 and 6, and a methyl group at position 4.[2] This steric hindrance from the bulky tert-butyl groups flanking the hydroxyl group is crucial for its antioxidant activity.[3]
The preferred IUPAC name for BHT is 2,6-Di-tert-butyl-4-methylphenol .[1][2] It is also known by several other names, including Dibutylhydroxytoluene, 2,6-Di-tert-butyl-p-cresol, and the food additive number E321.[1][4]
The chemical structure is represented by the following formula: C₁₅H₂₄O [5][6][7]
Physicochemical Properties
BHT is a white crystalline solid or powder at room temperature.[5] It is insoluble in water but soluble in organic solvents such as ethanol, fats, and oils.[5][8] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O[6][7] |
| Molecular Weight | 220.35 g/mol [5][6] |
| CAS Number | 128-37-0[6][7] |
| Melting Point | 70.0 °C (343.15 K)[5] |
| Boiling Point | 265.0 °C (538.15 K)[5] |
| Density | 1.048 g/cm³[5] |
Synthesis and Mechanism of Action
3.1. Industrial Synthesis
The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene).[1][7][9] Sulfuric acid is commonly used as the catalyst in this reaction.[1][8]
The overall reaction is: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[1]
A diagram illustrating this synthesis workflow is provided below.
Caption: Industrial synthesis of BHT via alkylation of p-cresol.
3.2. Antioxidant Mechanism of Action
BHT functions as a potent antioxidant by acting as a free radical scavenger.[10] It terminates the autocatalytic chain reactions involved in oxidation by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals.[1] This process converts the highly reactive peroxy radicals into more stable hydroperoxides, while the BHT molecule is transformed into a resonance-stabilized phenoxy radical.[1] The steric hindrance provided by the adjacent tert-butyl groups stabilizes this radical and prevents it from initiating new oxidation chains. Each molecule of BHT can consume two peroxy radicals.[1]
The general reactions are:
-
RO₂• + ArOH → ROOH + ArO•
-
RO₂• + ArO• → Non-radical products
Where R is an alkyl or aryl group, ArOH is BHT, RO₂• is a peroxy radical, and ArO• is the BHT-derived phenoxy radical.[1]
A diagram of the antioxidant mechanism is shown below.
Caption: BHT's mechanism as a free radical scavenger.
Experimental Protocols for Analysis
The quantification of BHT in various matrices, such as food, pharmaceuticals, and plastics, is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are common analytical techniques employed for this purpose.[11]
4.1. Protocol for BHT Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general methodology for the determination of BHT. Specific parameters may require optimization based on the sample matrix and instrumentation.
-
Objective: To quantify the concentration of BHT in a sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV Detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
BHT standard
-
Sample for analysis
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Standard Preparation: Prepare a stock solution of BHT in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations covering the expected sample range.
-
Sample Preparation: Extract BHT from the sample matrix using an appropriate solvent. The extraction procedure will vary significantly depending on the sample (e.g., liquid-liquid extraction for oils, solvent extraction for solid matrices). The final extract should be filtered through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the BHT standard against its concentration. Determine the concentration of BHT in the samples by comparing their peak areas to the calibration curve.
-
4.2. Protocol for BHT Analysis by GC/MS
-
Objective: To identify and quantify BHT in a sample.
-
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS) detector.
-
-
Reagents and Materials:
-
Helium (carrier gas)
-
BHT standard
-
Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)
-
Solvent for extraction (e.g., hexane or diethyl ether)
-
-
GC/MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
-
-
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC protocol, prepare calibration standards. For GC/MS, an internal standard is typically added to both standards and samples to correct for variations in injection volume and matrix effects.[11]
-
Analysis: Inject the prepared solutions into the GC/MS system.
-
Identification and Quantification: Identify BHT based on its retention time and the fragmentation pattern in its mass spectrum. For quantification in SIM mode, monitor characteristic ions of BHT and the internal standard. Calculate the concentration based on the ratio of the BHT peak area to the internal standard peak area against a calibration curve.
-
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Butylated Hydroxytoluene [webbook.nist.gov]
- 7. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BHT - Descrizione [tiiips.com]
- 10. How does Antioxidant BHT work in a complex mixture? - Blog [relyonchem.com]
- 11. [PDF] Determination of butylated hydroxytoluene in food samples by high-performance liquid chromatography with ultraviolet detection and gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
